1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
CAS No.:
Cat. No.: VC14631180
Molecular Formula: C15H28N2
Molecular Weight: 236.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2 |
|---|---|
| Molecular Weight | 236.40 g/mol |
| IUPAC Name | 1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C15H28N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-5,14-15H,3,6-13H2,1-2H3 |
| Standard InChI Key | YVMFYUQRJHTFPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1CCN(CC1)CC2CCC=CC2 |
Introduction
1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound belonging to the piperazine class. It features a piperazine ring, a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The molecule also includes a butan-2-yl group and a cyclohex-3-en-1-ylmethyl substituent, contributing to its unique chemical properties. The molecular formula of this compound is C15H28N2, indicating it has 15 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms .
Biological Activities and Potential Applications
Compounds containing piperazine structures are known for their diverse biological activities, including antipsychotic, antidepressant, and antimicrobial properties. Research indicates that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The specific biological activity of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine would require empirical studies to elucidate its pharmacological profile.
Synthesis Methods
The synthesis of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can be achieved through several methods, each requiring careful control of reaction conditions to optimize yield and purity. Common methods involve the reaction of piperazine with appropriate alkylating agents to introduce the butan-2-yl and cyclohex-3-en-1-ylmethyl groups.
Interaction Studies
Interaction studies involving this compound would typically focus on its binding affinity to various receptors or enzymes. These studies could employ techniques such as radiolabeled ligand binding assays or computational docking studies to predict interactions with target proteins. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine, also feature piperazine rings with different substituents. These compounds are known for their potential use in treating depression and anxiety disorders, as well as exhibiting antitumor properties. The unique combination of substituents in 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may confer distinct biological activities compared to its analogs.
Table: Comparison of Piperazine Derivatives
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine | Piperazine ring, butan-2-yl, cyclohex-3-en-1-ylmethyl | Potential antipsychotic, antidepressant, antimicrobial |
| 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine | Piperazine ring, bicyclo[2.2.1]hept-2-yl, cyclohex-3-en-1-ylmethyl | Antidepressant, antitumor properties |
| 1-(3,3-dimethylbicyclo[2.2.1]heptane) | Variations in methyl groups | Affects lipophilicity |
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